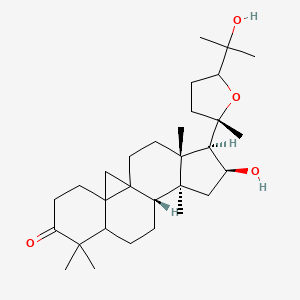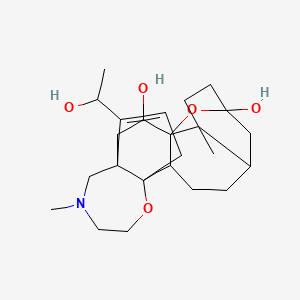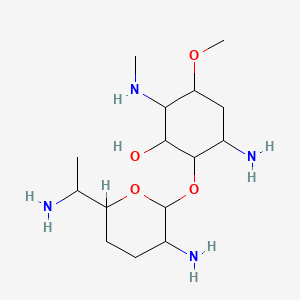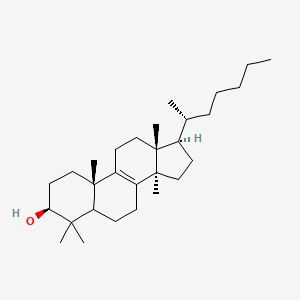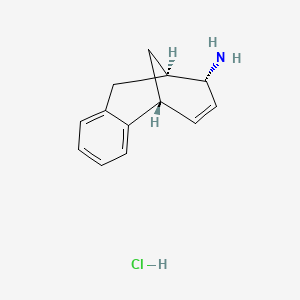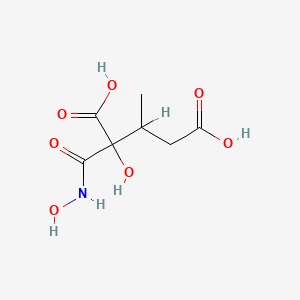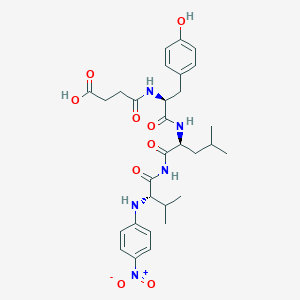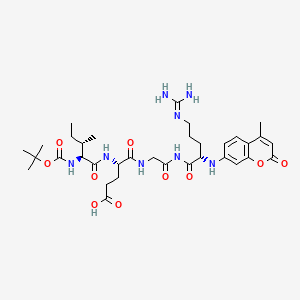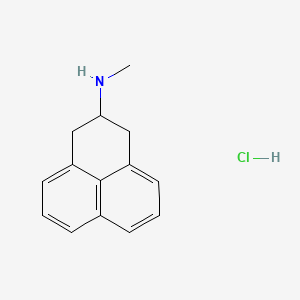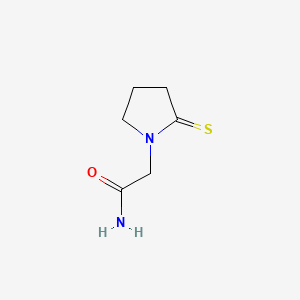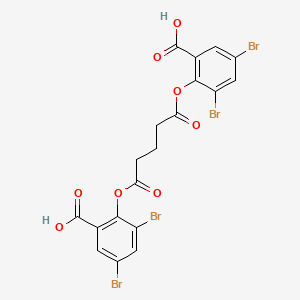
2-(Dimethylamino)ethyl carbamate
Descripción general
Descripción
2-(Dimethylamino)ethyl carbamate is a heterocyclic organic compound . It has a molecular weight of 132.16 g/mol and a molecular formula of C5H12N2O2 . It is also known by other names such as N-Demethylcarbachol and Ethanol, 2-dimethylamino-, carbaminate .
Synthesis Analysis
While specific synthesis methods for 2-(Dimethylamino)ethyl carbamate were not found in the search results, it is worth noting that ethyl carbamate, a similar compound, is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Molecular Structure Analysis
The IUPAC name for 2-(Dimethylamino)ethyl carbamate is 2-dimethylaminoethyl carbamate . Its canonical SMILES string is CN©CCOC(=O)N . The molecule contains a total of 126 bonds, including 46 non-H bonds, 5 multiple bonds, 36 rotatable bonds, 5 double bonds, 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
2-(Dimethylamino)ethyl carbamate has a molecular weight of 132.16 g/mol and a molecular formula of C5H12N2O2 . It has a boiling point of 232.8°C at 760 mmHg and a density of 1.053g/cm³ .Aplicaciones Científicas De Investigación
Probing Ion Channel Structure : A novel thiol reagent, 2-[(methylsulfonyl)thio]ethyl [N-(N,N-dimethylamino)ethyl]carbamate (MTSAC), containing a carbamate functional group was synthesized. This compound is useful in studying ion channel proteins of unknown structure, particularly for establishing proximity to the pore (Foong et al., 1997).
Pharmacology of Anticholinesterase Drugs : m-[(2-Dimethylamino)ethoxy] phenyl-N, N-dimethyl carbamate (Cui-Xing-An), a central anticholinesterase drug, showed metabolites in rat urine with varying degrees of anticholinesterase activity, indicating its potential use in medical applications (Li et al., 1989).
Hydrolytic Stability in Polymers : The hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) was studied. This research is significant in understanding the stability and degradation patterns of polymers containing 2-(dimethylamino)ethyl carbamate-related structures (Van Der Wetering et al., 1998).
Application in Biomaterials and Wastewater Treatment : The study of polycations based on 2-(dimethylamino)ethyl methacrylate and acrylate, commonly used in biomaterials and wastewater treatment, revealed significant differences in hydrolytic stabilities, influencing their applications in these fields (Ros et al., 2018).
Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is an important intermediate in synthesizing compounds like omisertinib (AZD9291), used in cancer treatment. This showcases its role in pharmaceutical synthesis (Zhao et al., 2017).
Development of New Anticholinesterase Drugs : Aminostigmine, synthesized as part of a patented group of compounds, showed promising results in preliminary clinical testing as an anticholinesterase drug, highlighting its medical potential (Prozorovskii et al., 2004).
Synthesis of Polymeric Nanocarriers : The amphiphilic block copolymer poly(2-dimethylamino)ethyl methacrylate-b-poly(2-nireobenzyl acrylate) was synthesized, demonstrating multi-responsive behavior to various stimuli and potential for controlled release of bioactive agents (Wang et al., 2013).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-(Dimethylamino)ethyl carbamate were not found in the search results, it is worth noting that similar compounds have been used in the development of stimuli-responsive materials . For example, a pH and temperature dual-responsive chitosan copolymer was prepared through free radical graft copolymerization with 2-(dimethylamino)ethyl methacrylate (DMAEMA) as the vinyl monomer . This suggests potential future applications for 2-(Dimethylamino)ethyl carbamate in the development of advanced materials.
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-4-9-5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCCSSTZWTHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66840-27-5 (mono-hydrochloride) | |
| Record name | N-Demethylcarbachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70195033 | |
| Record name | N-Demethylcarbachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl carbamate | |
CAS RN |
4220-32-0 | |
| Record name | Carbamic acid, 2-(dimethylamino)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4220-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Demethylcarbachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC27157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Demethylcarbachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DEMETHYLCARBACHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y60Z74U51E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



